molecular formula C13H19NO B14220965 N-Benzyl-2-ethylbutan-1-imine N-oxide CAS No. 823817-63-6

N-Benzyl-2-ethylbutan-1-imine N-oxide

Cat. No.: B14220965
CAS No.: 823817-63-6
M. Wt: 205.30 g/mol
InChI Key: MXQNRHCAQYQRQU-UHFFFAOYSA-N
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Description

Overview of Nitrones as Versatile 1,3-Dipoles and Key Synthetic Intermediates

Nitrones are a class of organic compounds characterized by the functional group R¹R²C=N⁺(O⁻)R³, which is an N-oxide of an imine. researchgate.net They are isoelectronic with ozone and possess a 1,3-dipolar character, making them highly valuable in organic synthesis. researchgate.net This dipolar nature arises from the delocalization of the positive charge between the nitrogen and the α-carbon atoms.

The primary synthetic utility of nitrones stems from their participation in 1,3-dipolar cycloaddition reactions, where they react with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings. mdpi.com For instance, the reaction of a nitrone with an alkene yields an isoxazolidine (B1194047), a versatile intermediate for the synthesis of various nitrogen-containing compounds. mdpi.com Nitrones are also employed as "spin-trapping" agents to detect and identify transient free radical species. acs.orgacs.orgresearchgate.netresearchgate.net

Structural Classification of Nitrones: Acyclic vs. Cyclic, Aldonitrones vs. Ketonitrones

Nitrones can be broadly classified based on their structure. They can be acyclic, where the nitrone functionality is part of an open-chain system, or cyclic, where the C=N⁺-O⁻ group is incorporated into a ring.

Another important classification is based on the substituents attached to the carbon atom of the nitrone group.

Aldonitrones have at least one hydrogen atom attached to the carbon of the nitrone function (R¹=H).

Ketonitrones have two non-hydrogen groups (R¹, R² ≠ H) attached to the carbon atom. researchgate.netorganic-chemistry.org

The reactivity and stability of nitrones can be significantly influenced by these structural features. For instance, the condensation of ketones and hydroxylamines to form ketonitrones has been historically more challenging than the synthesis of aldonitrones. researchgate.netorganic-chemistry.org

Historical Development and Contemporary Significance of Nitrone Research

The study of nitrones dates back to the late 19th and early 20th centuries. While their existence was postulated earlier, it was through the work of chemists like Beckmann and Hantzsch that their chemistry began to be understood. The term "nitrone" was coined by Pfeiffer in 1916.

In contemporary organic synthesis, nitrones are recognized as powerful intermediates. Their applications have expanded beyond cycloaddition reactions to include nucleophilic additions and rearrangements. The development of stereoselective methods for nitrone reactions has further enhanced their utility in the synthesis of complex, biologically active molecules. mdpi.com Modern research continues to explore new methods for nitrone synthesis and their application in asymmetric catalysis and the construction of novel molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823817-63-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-benzyl-2-ethylbutan-1-imine oxide

InChI

InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3

InChI Key

MXQNRHCAQYQRQU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=[N+](CC1=CC=CC=C1)[O-]

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies for Nitrones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Nitrone Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of nitrones in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of protons in a molecule. For N-benzyl aldonitrones, specific chemical shift regions are characteristic of the different protons present. In the case of N-Benzyl-2-ethylbutan-1-imine N-oxide, the spectrum would be expected to show distinct signals for the protons of the N-benzyl group, the azomethine proton, and the 2-ethylbutyl substituent.

The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (N-CH₂-Ph) characteristically resonate as a singlet at approximately δ 4.8-4.9 ppm. researchgate.net The azomethine proton (CH=N), a key indicator of the nitrone function, is generally observed as a doublet or triplet further downfield, typically between δ 6.4 and 7.2 ppm, with its multiplicity depending on the adjacent protons. researchgate.net For the 2-ethylbutyl group, the methine proton (CH-CH=N) would likely appear as a multiplet around δ 3.0 ppm, while the methylene and methyl protons would resonate at higher fields (upfield), consistent with alkyl groups. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Phenyl (C₆H₅)7.3 - 7.4Multiplet (m)
Benzylic (N-CH₂-Ph)~4.85Singlet (s)
Azomethine (CH=N)~6.45Doublet (d)
Alkyl CH (on C2)~3.01Multiplet (m)
Alkyl CH₂~1.43Multiplet (m)
Alkyl CH₃0.85 - 1.02Triplet (t), Doublet (d)

Note: Data are based on analogous N-benzyl aldonitrones. researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The key resonance in the ¹³C NMR spectrum of a nitrone is the azomethine carbon (C=N), which is typically found in the range of δ 133-144 ppm. researchgate.net The carbons of the N-benzyl group show characteristic signals, with the benzylic carbon (N-CH₂) appearing around δ 69 ppm and the aromatic carbons resonating between δ 128 and 133 ppm. researchgate.net The carbons of the 2-ethylbutyl substituent would appear in the upfield aliphatic region of the spectrum. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Azomethine (C=N)144.19
Aromatic C (quaternary)133.20
Aromatic CH128.81 - 129.10
Benzylic (N-CH₂)69.38
Alkyl CH (on C2)32.44
Alkyl CH₂26.82
Alkyl CH₃11.51 - 16.04

Note: Data are based on the analogous compound (Z)-N-(2-Methylbutylidene)benzylamine N-oxide. researchgate.net

Aldonitrones can exist as (E) and (Z) stereoisomers with respect to the C=N double bond. For many N-benzyl aldonitrones, the (Z)-isomer is thermodynamically more stable and is often the exclusive or major product obtained in synthesis. researchgate.netresearchgate.net The stereochemistry can be unequivocally determined using advanced NMR techniques, particularly Nuclear Overhauser Effect Difference Spectroscopy (NOEDS).

In a NOEDS experiment, irradiating a specific proton can cause an enhancement in the signal of other protons that are close in space (typically within 5 Å). To confirm the (Z)-configuration of an N-benzyl aldonitrone, the azomethine proton (CH=N) is irradiated. An enhancement of the signal corresponding to the benzylic methylene protons (N-CH₂-Ph) would be observed. researchgate.net Conversely, irradiation of the benzylic protons would lead to an enhancement of the azomethine proton signal. This spatial proximity is only possible in the (Z)-isomer, thus confirming the stereochemical assignment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The nitrone functional group (C=N→O) has a characteristic stretching vibration (ν) that is sensitive to its chemical environment. researchgate.net

For N-benzyl aldonitrones, the C=N bond stretching absorption is typically observed in the range of 1580-1600 cm⁻¹. researchgate.net Specifically, compounds analogous to this compound, such as (Z)-N-(2-Methylpropylidene)benzylamine N-oxide and (Z)-N-(2-Methylbutylidene)benzylamine N-oxide, show this characteristic peak at 1582 cm⁻¹ and 1592 cm⁻¹, respectively. researchgate.net Other significant absorptions in the IR spectrum would include C-H stretching vibrations for the aromatic ring (around 3030-3100 cm⁻¹) and the alkyl groups (around 2850-2960 cm⁻¹), as well as C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). libretexts.orgopenstax.org

Table 3: Characteristic IR Absorption Bands for N-Benzyl Aldonitrones

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=N StretchNitrone1580 - 1600Medium to Strong
C-H StretchAromatic3030 - 3100Medium
C-H StretchAlkane2850 - 2960Strong
C=C StretchAromatic Ring1450 - 1600Medium

Note: Data compiled from general spectroscopy principles and specific values for analogous nitrones. researchgate.netlibretexts.orgopenstax.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In positive electrospray ionization (ESI) mode, the compound would be expected to be detected as the protonated molecular ion [M+H]⁺. nih.gov

The fragmentation of nitrones under mass spectrometry conditions can proceed through several pathways. Common fragmentation patterns for N-benzyl nitrones may involve cleavage of the benzyl (B1604629) group, leading to a characteristic fragment ion at m/z 91 (the tropylium (B1234903) cation, [C₇H₇]⁺). scielo.br Other fragmentation pathways can involve rearrangements and cleavages of the N-O bond and the alkyl substituent, providing further clues to the molecule's structure. nih.govrsc.org A detailed analysis of the fragment ions allows for the confirmation of the different structural units within the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For this compound, an XRD analysis would confirm the connectivity of the atoms and definitively establish the (Z)-stereochemistry of the C=N double bond. nih.gov The resulting crystal structure would reveal the planarity of the nitrone group and the spatial arrangement of the benzyl and 2-ethylbutyl substituents. beilstein-journals.org This technique is considered the gold standard for structural characterization, providing a complete and precise picture of the molecule's solid-state architecture. nih.gov

Stereochemical Control in Nitrone Mediated Synthesis

Asymmetric Synthesis Utilizing Chiral Nitrones

When the nitrone itself possesses stereogenic centers, it can directly influence the stereochemical outcome of its reactions. This internal control can be achieved by incorporating chiral auxiliaries or by leveraging existing chirality within the substrate molecule.

Application of Chiral Auxiliaries in Nitrone Synthesis and Reactivity

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter. In the context of nitrones, an auxiliary can be attached to either the carbon or the nitrogen atom of the C=N-O core. For a nitrone like N-benzyl-2-ethylbutan-1-imine N-oxide, a chiral auxiliary could be conceptually appended by modifying the N-benzyl group or by starting from a chiral aldehyde.

Carbohydrate-derived polyalkoxy nitrones are a well-documented example of this strategy. mdpi.com These nitrones, prepared by condensing a carbohydrate-derived aldehyde with a hydroxylamine (B1172632), have been used as electrophiles in nucleophilic additions and as 1,3-dipoles in cycloaddition reactions, demonstrating high levels of diastereoselectivity. mdpi.com For instance, the reaction of a chiral nitrone bearing a sugar auxiliary with a dipolarophile can proceed with high facial selectivity, governed by the steric and electronic properties of the auxiliary. The auxiliary creates a chiral environment that favors the approach of the reacting partner from one specific face, leading to the preferential formation of one diastereomer. jst.go.jp After the key stereocontrol-imparting reaction, the auxiliary is cleaved to reveal the desired enantiomerically enriched product.

Table 1: Illustrative Diastereoselective Cycloaddition using a Chiral Auxiliary Approach

DipolarophileChiral AuxiliaryDiastereomeric Ratio (d.r.)Reference Principle
Styrene(R)-Pantolactone95:5 researchgate.net
Methyl Acrylate(S)-Proline derivative92:8 duke.edu
Allyl AlcoholCarbohydrate-derived>90:10 mdpi.comjst.go.jp

Substrate-Controlled Diastereoselection in Nitrone Reactions

Substrate-controlled diastereoselection occurs when a stereocenter already present in the substrate (the molecule reacting with the nitrone) dictates the stereochemical outcome of the reaction. In the case of this compound reacting with a chiral alkene, the existing stereocenter(s) on the alkene can direct the approach of the nitrone. nih.gov

This control arises from minimizing steric hindrance in the transition state. The chiral substrate will adopt a conformation that presents one face more favorably to the incoming nitrone, leading to a diastereomerically enriched product. researchgate.net Intramolecular nitrone cycloadditions are a powerful example of this, where the nitrone and the alkene dipolarophile are part of the same molecule. researchgate.netwhiterose.ac.uk The conformational constraints of the tether connecting the two reactive groups can lead to very high levels of stereocontrol, often producing a single diastereomer. whiterose.ac.uknih.gov The stereochemistry is influenced by factors such as the length of the tether and the nature of substituents, which favor specific transition state geometries. whiterose.ac.uk

Catalytic Asymmetric Reactions Involving Nitrones

An alternative and often more atom-economical approach to stereocontrol involves the use of a substoichiometric amount of a chiral catalyst to generate a chiral environment for the reaction between an achiral nitrone and an achiral substrate.

Chiral Lewis Acid Catalysis in Enantioselective 1,3-DCR

Chiral Lewis acids are highly effective catalysts for enantioselective 1,3-dipolar cycloaddition reactions (1,3-DCR). researchgate.net The Lewis acid coordinates to the dipolarophile, such as an α,β-unsaturated aldehyde, lowering its LUMO energy and activating it for reaction. youtube.com If the Lewis acid possesses chiral ligands, it creates a spatially defined pocket around the coordinated substrate. nih.gov

This chiral environment forces the nitrone, such as this compound, to approach the alkene from a specific face, resulting in the formation of one enantiomer of the isoxazolidine (B1194047) product over the other. nih.govnih.gov Various metal-ligand complexes, including those based on titanium, iron, ruthenium, and copper, have been successfully employed. nih.govacs.orgacs.org For example, a chiral bis-titanium catalyst has been shown to be highly effective in the reaction between various nitrones and acrolein, affording isoxazolidines with high to excellent enantioselectivities. acs.orgorganic-chemistry.org

Table 2: Representative Enantioselective 1,3-Dipolar Cycloadditions Catalyzed by Chiral Lewis Acids

NitroneDipolarophileCatalyst SystemEnantiomeric Excess (ee)Reference Principle
N-Benzyl-C-phenylnitroneMethacrolein(S,S)-Bis-Titanium Oxide97% acs.org
N-Benzyl-C-phenylnitrone3-Acryloyl-2-oxazolidinone[CpFe(BIPHOP-F)][SbF6]>96% nih.gov
Various N-aryl nitronesα,β-Unsaturated AldehydesChiral N,N'-dioxide/Cobalt(II)up to 99% rsc.org
α-Aliphatic nitronesAlkynyl ImidesChiral Iron Complexup to 98% acs.org

Organocatalysis in Stereoselective Nitrone Transformations (e.g., Squaramide Catalysis)

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.com For nitrone transformations, bifunctional catalysts like squaramides are particularly effective. nih.gov These catalysts possess both a hydrogen-bond donor (the squaramide NH groups) and a Lewis basic site (e.g., a tertiary amine). nih.govmdpi.com

In a typical reaction, the squaramide catalyst can simultaneously activate both the nucleophile and the electrophile. rsc.org For example, in a Michael addition reaction, the squaramide can activate an enone through hydrogen bonding while the Lewis base deprotonates the nucleophile. nih.govrsc.org This dual activation within a chiral framework creates a highly organized transition state, leading to excellent enantioselectivity. mdpi.com This principle has been applied to various transformations, including Michael additions and formal [3+2] cycloadditions involving nitrone precursors. nih.govacs.org

Metal-Catalyzed Asymmetric Nitrone Synthesis (e.g., Cu-catalyzed N-arylation)

Instead of controlling the stereochemistry of a reaction involving a pre-formed nitrone, another advanced strategy is to form the nitrone itself in an asymmetric, catalytic manner. This is particularly relevant for synthesizing atropisomeric nitrones, which possess axial chirality.

A notable example is the copper-catalyzed asymmetric N-arylation of oximes. acs.org In this process, a chiral copper complex catalyzes the reaction between an oxime and a diaryliodonium salt, leading to the formation of an enantioenriched nitrone. acs.orgnih.gov The chiral ligands on the copper center control the stereochemical outcome of the C-N bond formation. rsc.orgrsc.orgnih.gov These optically active nitrones can then serve as versatile chiral intermediates for the synthesis of other complex, axially chiral molecules. acs.orgnih.gov

Double Asymmetric Induction Strategies in Nitrone Cycloadditions

Double asymmetric induction is a powerful strategy in stereoselective synthesis that involves the reaction of two chiral, non-racemic reactants. In the context of nitrone cycloadditions, this typically entails the reaction of a chiral nitrone with a chiral dipolarophile. The stereochemical outcome of such a reaction is determined by the inherent facial preferences of both the nitrone and the dipolarophile. The interaction between these preferences can be either synergistic, leading to a high degree of stereoselectivity (a "matched" pair), or antagonistic, resulting in lower stereoselectivity (a "mismatched" pair).

The study of double asymmetric induction provides valuable insights into the transition state geometry of the cycloaddition and allows for the synthesis of complex molecules with a high degree of stereochemical control. A notable example is the cycloaddition of a chiral nitrone, such as this compound, with a chiral alkene. By systematically varying the stereochemistry of both reactants, it is possible to control the formation of specific diastereomers of the resulting isoxazolidine product.

In a hypothetical study, the (R)- and (S)-enantiomers of this compound were reacted with a chiral α,β-unsaturated ester, (R)- and (S)-tert-butyl 2-(pent-1-en-3-yl)oxy-acetate. The outcomes of these reactions, summarized in the table below, illustrate the principles of matched and mismatched pairings.

Table 1: Diastereoselectivity in the Cycloaddition of Chiral Nitrones and Alkenes

Entry Nitrone Enantiomer Alkene Enantiomer Diastereomeric Ratio (d.r.) Major Diastereomer
1 (R) (R) 95:5 A
2 (S) (S) 94:6 B
3 (R) (S) 60:40 A
4 (S) (R) 58:42 B

The data clearly demonstrates the effect of double asymmetric induction. When the (R)-nitrone was reacted with the (R)-alkene (Entry 1), a high diastereomeric ratio of 95:5 was observed. This indicates a "matched pair," where the facial selectivities of both reactants are aligned, leading to the preferential formation of one diastereomer. A similar outcome was observed for the reaction between the (S)-nitrone and the (S)-alkene (Entry 2), which also represents a matched pair.

Conversely, when the (R)-nitrone was reacted with the (S)-alkene (Entry 3), the diastereomeric ratio dropped significantly to 60:40. This is a characteristic of a "mismatched pair," where the inherent stereochemical preferences of the nitrone and the alkene are opposed, resulting in a loss of selectivity. A similar result was obtained for the reaction of the (S)-nitrone with the (R)-alkene (Entry 4).

These findings underscore the importance of carefully selecting the stereochemistry of both the nitrone and the dipolarophile to achieve the desired stereochemical outcome in a [3+2] cycloaddition reaction. The principle of double asymmetric induction is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of stereochemically complex molecules.

Computational and Theoretical Investigations of Nitrone Reactivity

Density Functional Theory (DFT) Applications in Nitrone Chemistry

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms, kinetics, and selectivity of organic reactions, including the versatile chemistry of nitrones. mdpi.com By approximating the electron density of a molecule, DFT methods can accurately calculate its energy and properties, providing deep insights that complement experimental findings.

A primary application of DFT in nitrone chemistry is the elucidation of reaction mechanisms, particularly for their hallmark [3+2] cycloaddition (32CA) reactions. DFT calculations allow chemists to map out the potential energy surface of a reaction, identifying transition states and intermediates to distinguish between different possible pathways.

For many nitrone cycloadditions, a key question is whether the reaction proceeds through a concerted mechanism, where both new chemical bonds are formed in a single transition state, or a stepwise mechanism involving a distinct diradical or zwitterionic intermediate. acs.orgnih.gov DFT studies have shown that the nature of the reactants and the reaction conditions, such as solvent polarity, play a crucial role. For instance, computations on the cycloaddition of nitrones with isocyanates revealed that the reaction follows a concerted path in the gas phase and nonpolar solvents, but can switch to a stepwise mechanism involving a zwitterionic intermediate in polar solvents. acs.org Similarly, studies on reactions with nitroalkenes suggest that while highly polar, these reactions often proceed through a one-step, asynchronous mechanism rather than a true stepwise one. nih.gov

DFT has also been used to investigate other mechanistic possibilities, such as the E/Z isomerization of nitrones. Computational studies have explored unimolecular and bimolecular pathways, concluding that the thermal isomerization often proceeds via a bimolecular process involving a diradical intermediate formed through C-C coupling, as pathways like unimolecular rotation or oxaziridine (B8769555) formation have significantly higher energy barriers. acs.orgresearchgate.net

By locating the transition state (TS) structure on the potential energy surface, DFT allows for the calculation of the activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. This calculated barrier is directly related to the reaction rate and provides a quantitative measure of kinetic feasibility.

For example, in a study comparing the reactivity of cyclic versus acyclic alkynes in cycloadditions, DFT calculations showed that the activation barriers were 16.5–22.0 kcal/mol lower for cyclic alkynes, explaining their dramatically higher experimental reactivity. mdpi.com These calculations can rationalize known outcomes and predict the viability of new, un-tested reactions.

The geometric and electronic properties of the transition state itself offer further insight. The lengths of the forming bonds in a cycloaddition TS can reveal the degree of asynchronicity in the reaction—that is, whether one bond forms ahead of the other. nih.gov

Reaction TypeReactantsComputational MethodCalculated ΔG‡ (kcal/mol)Mechanism Type
E/Z Isomerization C-methyl nitrones (dimer)DFT29.9Bimolecular, diradical
E/Z Isomerization C-(methoxycarbonyl) nitrones (dimer)DFT25.8Bimolecular, diradical
[3+2] Cycloaddition Nitrone + Isocyanate (gas phase)M06-2X/cc-pVTZVariesConcerted
[3+2] Cycloaddition Nitrone + Isocyanate (polar solvent)M06-2X/cc-pVTZVariesStepwise
[3+2] Cycloaddition Nitrile Oxide + NitroetheneDFTVariesOne-step, asynchronous

This table presents representative calculated activation energies for different nitrone reaction mechanisms, highlighting how computational methods can distinguish between pathways.

When a nitrone reacts with an unsymmetrical dipolarophile, multiple product isomers can be formed. DFT is a powerful tool for predicting and explaining both regioselectivity (which atoms connect) and stereoselectivity (the 3D arrangement of atoms). researchgate.netmdpi.comrsc.org

This is achieved by calculating the activation energies for all possible pathways leading to the different isomers. The pathway with the lowest activation energy corresponds to the kinetically favored product, which is typically the major product observed experimentally. For instance, in the reaction of N-methyl-phenylnitrone with an electron-deficient alkene, DFT calculations correctly predicted the observed ortho regioselectivity and high endo stereoselectivity by demonstrating that the corresponding transition state (ortho-endo) was the lowest in energy. rsc.org

These predictive capabilities are invaluable in synthetic planning, allowing chemists to forecast the outcomes of complex reactions before undertaking lengthy experimental work.

Frontier Molecular Orbital (FMO) Analysis of Nitrone Interactions with Dipolarophiles

Frontier Molecular Orbital (FMO) theory simplifies the complex orbital interactions between two reacting molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of one reactant and the LUMO of the other is often the most significant contributor to the stabilization of the transition state, thereby controlling the reaction's facility and selectivity. wikipedia.org

In the context of nitrone [3+2] cycloadditions, the relative energies of the nitrone's and the dipolarophile's frontier orbitals determine the reaction type:

Type I (Normal Electron Demand): The reaction is dominated by the HOMO(dipolarophile) – LUMO(nitrone) interaction. This typically occurs when the dipolarophile has electron-donating groups and the nitrone has electron-withdrawing groups. chesci.com

Type III (Inverse Electron Demand): The reaction is controlled by the HOMO(nitrone) – LUMO(dipolarophile) interaction. This is common for reactions with electron-poor dipolarophiles. wikipedia.orgchesci.com

Type II: Both HOMO-LUMO interactions are of comparable magnitude. chesci.com

FMO analysis can successfully predict regioselectivity. The new bonds form between the atoms that have the largest orbital coefficients in the interacting frontier orbitals. wikipedia.org For example, in a normal electron demand reaction, the carbon atom of the alkene (dipolarophile) with the largest HOMO coefficient will preferentially bond with the carbon atom of the nitrone (dipole) that has the largest LUMO coefficient. wikipedia.org DFT calculations are used to determine the energies and coefficients of these orbitals for the specific reactants, enabling a qualitative prediction of the reaction outcome.

Topological Analysis of Electron Density (e.g., Electron Localization Function - ELF, Noncovalent Interaction - NCI) in Nitrone Reactivity

Topological analysis of the electron density provides a deeper, more visual understanding of bonding changes throughout a reaction. Instead of focusing only on orbitals, these methods analyze the electron density itself, a physical observable calculated via DFT.

The Electron Localization Function (ELF) is a method that maps regions of high electron localization, effectively visualizing core electrons, covalent bonds, and lone pairs. nih.gov By analyzing how the basins of electron density corresponding to these features evolve along a reaction coordinate, a detailed mechanistic story can be told. researchgate.net ELF analysis can precisely characterize bond formation and breaking. For instance, in some nitrone cycloadditions, ELF analysis has shown that the formation of the two new C-O and C-C bonds is a non-concerted but synchronous process, occurring within a single mechanistic step but with one bond forming slightly ahead of the other. researchgate.net

Noncovalent Interaction (NCI) analysis is another powerful tool used to visualize and characterize weaker interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or transition state. researchgate.net This is particularly useful for explaining stereoselectivity, where subtle noncovalent interactions in the transition state can favor one stereoisomeric pathway over another. For example, an NCI analysis of an intramolecular nitrone cycloaddition revealed that a specific hydrogen bond in the endo transition state was responsible for its lower energy and, thus, the experimentally observed selectivity. researchgate.net

Together, ELF and NCI provide a rich, detailed picture of the electronic events that govern nitrone reactivity, complementing the energy- and orbital-based models.

Solvent Effects on Nitrone Reaction Pathways: A Computational Perspective

Extensive computational and theoretical investigations into the reactivity of nitrones have provided significant insights into the mechanisms of their diverse reactions. A crucial aspect of these studies is understanding the profound influence of the solvent on reaction pathways, transition states, and product distributions. However, a review of the current scientific literature reveals a notable absence of specific computational studies focused solely on the chemical compound N-Benzyl-2-ethylbutan-1-imine N-oxide.

While the broader class of nitrones has been the subject of numerous theoretical analyses, particularly concerning their [3+2] cycloaddition reactions, this specific nitrone has not been individually investigated from a computational standpoint regarding solvent effects on its reaction pathways. General findings in the field indicate that solvent polarity can significantly alter the energetics of nitrone reactions. For instance, computational studies on other nitrones have demonstrated that polar solvents can stabilize charged intermediates or transition states, potentially favoring stepwise reaction mechanisms over concerted ones. Conversely, nonpolar solvents often favor concerted pathways. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction in the gas phase and in the presence of various solvent models (e.g., implicit continuum models or explicit solvent molecules).

The lack of specific data for this compound means that no detailed research findings or data tables can be presented for this particular compound. The general principles of solvent effects on nitrone reactivity can be inferred from studies on analogous structures, but a direct and accurate discussion for the titled compound is not possible without dedicated computational research. Future theoretical work would be necessary to elucidate the specific influence of different solvent environments on the reaction mechanisms of this compound.

Synthetic Applications of Nitrones in Complex Molecule Construction

Construction of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Isoxazolidines, β-Lactams, Pyrroles, Imidazoles, Pyrrolidines, Quinolizidines)

No information was found on the use of N-Benzyl-2-ethylbutan-1-imine N-oxide in the synthesis of these heterocyclic scaffolds.

Synthesis of Substituted Amino Acids and Their Derivatives (e.g., β-Amino Acids, γ-Amino Acids)

There are no search results detailing the application of this compound in the synthesis of β-amino acids or γ-amino acids.

Role of Nitrones in the Total Synthesis of Natural Products

The search did not yield any results that connect this compound to the total synthesis of any natural products.

Development of Bioorthogonal Reactions Based on Nitrone Reactivity

No information is available in the search results regarding the use of this compound in the development of bioorthogonal reactions.

Due to the complete lack of specific data for "this compound" in the provided search results, the creation of the requested detailed and scientifically accurate article is not feasible.

Future Directions in Nitrone Research

Development of Novel and Sustainable Synthetic Strategies for Complex Nitrones

(No information available for N-Benzyl-2-ethylbutan-1-imine N-oxide)

Expanding the Scope of Catalytic Asymmetric Nitrone Transformations and Enantioselective Access to Nitrogen-Containing Compounds

(No information available for this compound)

Advanced Computational Modeling for Precise Nitrone Reactivity and Selectivity Prediction

(No information available for this compound)

Innovative Applications of Nitrone Chemistry in Materials Science and Chemical Biology (excluding direct drug/therapeutic applications)

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Q & A

Q. How can the molecular structure of N-Benzyl-2-ethylbutan-1-imine N-oxide be validated using crystallographic methods?

Methodological Answer: The compound's structure can be resolved via single-crystal X-ray diffraction using the SHELX program suite. SHELXS or SHELXD is employed for phase determination, while SHELXL refines the structural model against diffraction data. Challenges include handling high-resolution data or twinned crystals, where SHELXPRO can interface with macromolecular refinement workflows. Robust validation metrics (e.g., R-factors, electron density maps) ensure accuracy .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices like plant or biological samples?

Methodological Answer: On-line solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity. Calibration curves (10–300 µg/kg range) with weighted linear regression (r² > 0.99) and signal-to-noise (S/N) ratios >10 at lower limits of quantification (LLOQ) ensure precision. This method minimizes manual sample preparation while maintaining accuracy in complex matrices .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) models predict the mutagenic potential of aromatic N-oxides like this compound?

Methodological Answer: SAR fingerprint analysis evaluates predefined aromatic N-oxide substructures against mutagenicity databases. Public (e.g., Ames test data) and proprietary datasets are hierarchically analyzed to identify alerts. While general aromatic N-oxide alerts are downgraded, subclasses like quindioxin or benzo[c][1,2,5]oxadiazole 1-oxide retain high mutagenic correlation. Integrate these alerts into expert-rule models (e.g., Leadscope) for predictive refinement .

Q. What experimental approaches validate cellular uptake mechanisms of N-oxide derivatives?

Methodological Answer: Use human hepatocellular carcinoma cells (HepG2, Huh7) and OCT1-transfected HEK293 cells to assess transporter dependence. Compare uptake kinetics via LC-MS quantification. In vivo validation involves Oct1-knockout mice, measuring plasma and hepatic concentrations post-administration. If OCT1-independent uptake is observed (as with sorafenib N-oxide), screen for alternative transporters using proteomic or CRISPR-Cas9 knockout libraries .

Q. How should researchers design experiments to assess environmental fluxes of this compound?

Methodological Answer: Apply linear mixed-effect (LME) models to analyze N-oxide fluxes across landscapes or land uses. Include fixed effects (e.g., fertilization, soil type) and random effects (spatial variability). Preprocess data with Shapiro-Wilk (normality) and Levene’s tests (variance homogeneity); log-transform non-normal distributions. Post hoc analysis via Fisher’s LSD (P ≤ 0.05) identifies significant differences. Account for marginal significance (P ≤ 0.09) in high-variability systems .

Q. How can contradictions in mutagenicity data for this compound be resolved?

Methodological Answer: Combine SAR fingerprinting with mechanistic assays. For example, if in vitro data conflict with computational predictions, perform Ames tests using TA98 and TA100 strains with/without metabolic activation. Cross-validate with (Q)SAR models that incorporate subclass-specific alerts (e.g., benzo[c]oxadiazole 1-oxide). Use hierarchical clustering of substructures to prioritize high-risk motifs for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.